omega-Truxilline

Description

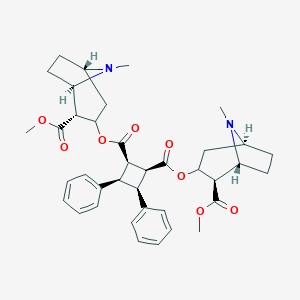

Structure

2D Structure

3D Structure

Properties

CAS No. |

113297-77-1 |

|---|---|

Molecular Formula |

C38H46N2O8 |

Molecular Weight |

658.8 g/mol |

IUPAC Name |

bis[(1R,2R,5S)-2-methoxycarbonyl-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (1S,2R,3R,4S)-3,4-diphenylcyclobutane-1,2-dicarboxylate |

InChI |

InChI=1S/C38H46N2O8/c1-39-23-15-17-25(39)31(35(41)45-3)27(19-23)47-37(43)33-29(21-11-7-5-8-12-21)30(22-13-9-6-10-14-22)34(33)38(44)48-28-20-24-16-18-26(40(24)2)32(28)36(42)46-4/h5-14,23-34H,15-20H2,1-4H3/t23-,24-,25+,26+,27?,28?,29-,30+,31+,32+,33-,34+/m0/s1 |

InChI Key |

SYSWFFZJNZSEIZ-SQMRUFMQSA-N |

SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H](C(C2)OC(=O)[C@@H]3[C@@H]([C@@H]([C@@H]3C(=O)OC4C[C@@H]5CC[C@H]([C@H]4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3C(C(C3C(=O)OC4CC5CCC(C4C(=O)OC)N5C)C6=CC=CC=C6)C7=CC=CC=C7)C(=O)OC |

Synonyms |

3α,4α-Diphenylcyclobutane-1β,2α-dicarboxylic acid bis[(1R,5S)-2-(methoxycarbonyl)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] ester |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Stereochemistry and Isomerism of ω-Truxilline

For Researchers, Scientists, and Drug Development Professionals

Introduction

ω-Truxilline is a member of the truxilline family, a complex group of naturally occurring cyclobutane alkaloids. These compounds are found as minor constituents in coca leaves and, consequently, in illicit cocaine samples. The stereochemical diversity of the truxillines, arising from the photodimerization of cinnamoylcocaine isomers, presents a significant challenge in their isolation, identification, and characterization. Understanding the nuanced stereochemistry of each isomer, including ω-truxilline, is critical for forensic applications, such as determining the origin of cocaine samples, and for exploring their potential pharmacological activities. This guide provides a detailed examination of the stereochemistry and isomerism of ω-truxilline and its related compounds, supported by experimental protocols and data presented for clarity and comparison.

Core Concepts in Truxilline Stereochemistry

The fundamental structure of the truxillines consists of a cyclobutane ring substituted with two phenyl groups and two methyl ecgonine ester groups. The spatial arrangement of these four substituents gives rise to a multitude of stereoisomers. Recent research has expanded the known number of truxilline isomers to at least 15, which are broadly classified into two main categories based on the substitution pattern on the cyclobutane ring: truxillates and truxinates .[1][2]

-

Truxillates (Truxillic Acid Derivatives): In these isomers, the two phenyl groups and the two methyl ecgonine ester groups are attached to carbons 1,3 and 2,4 of the cyclobutane ring, respectively (or vice versa). This arrangement leads to five possible diastereomers: peri-, epi-, gamma-, alpha-, and epsi-truxilline.[3]

-

Truxinates (Truxinic Acid Derivatives): In these isomers, the substituents are located on adjacent carbons of the cyclobutane ring. This substitution pattern allows for a greater number of stereoisomers, with ten mutually diastereomeric truxinates being theoretically possible.[1][2] ω-Truxilline is classified within this truxinate group.

The intricate stereochemistry of these molecules dictates their physical, chemical, and biological properties. The subtle differences in the three-dimensional arrangement of the functional groups can lead to significant variations in their interactions with biological systems, a crucial consideration in drug development and pharmacology.[4][5][6]

The Isomers of Truxilline

The complexity of truxilline isomerism is best understood by examining the possible spatial arrangements of the substituents on the cyclobutane ring. The diagram below illustrates the general classification of truxilline isomers.

References

- 1. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tsijournals.com [tsijournals.com]

- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 5. m.youtube.com [m.youtube.com]

- 6. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]

Omega-Truxilline in Coca Leaves: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-truxilline is a dimeric tropane alkaloid found in the leaves of Erythroxylum coca. It is one of several isomers of truxilline, which are formed through the photochemical dimerization of cinnamoylcocaines. The relative abundance of this compound and other truxilline isomers can vary depending on the coca plant species, geographical origin, and post-harvest processing of the leaves. This technical guide provides a comprehensive overview of the natural abundance of this compound in coca leaves, detailed experimental protocols for its quantification, and an illustration of its biosynthetic pathway.

Natural Abundance of this compound

Quantitative data specifically for this compound in raw coca leaves is limited in publicly available literature. However, studies on illicit cocaine samples, which are derived from coca leaves, provide insights into the relative proportions of truxilline isomers. The total truxilline content in illicit cocaine can be indicative of the coca variety used in its production. For instance, cocaine derived from Colombian coca varieties tends to have a higher truxilline content (over 5% relative to cocaine) compared to that from Peru (less than 3% w/w) or Bolivia (less than 1% w/w)[1]. This compound is one of ten commonly quantified truxilline isomers, which also include alpha-, beta-, delta-, epsilon-, gamma-, zeta-, peri-, neo-, and epi-truxilline[2]. The formation of these isomers is a result of the photodimerization of cinnamoylcocaines, suggesting that leaves exposed to more sunlight may have higher concentrations.

Table 1: Quantitative Data on Truxillines and Related Alkaloids

| Analyte | Matrix | Method | Reported Concentration/Ratio | Reference |

| Ten Truxilline Isomers (including omega-) | Illicit Cocaine Hydrochloride | GC-FID | Linear range: 0.001 to 1.00 mg/mL | Mallette, J. R., & Casale, J. F. (2014)[2] |

| Total Truxillines | Illicit Cocaine (from Colombian coca) | Not Specified | > 5% relative to cocaine | Request PDF[1] |

| Total Truxillines | Illicit Cocaine (from Peruvian coca) | Not Specified | < 3% w/w relative to cocaine | Request PDF[1] |

| Total Truxillines | Illicit Cocaine (from Bolivian coca) | Not Specified | < 1% w/w relative to cocaine | Request PDF[1] |

Biosynthesis of this compound

The biosynthesis of this compound is a multi-step process that begins with the formation of the tropane skeleton, a core structure of cocaine and its derivatives. The pathway originates from L-ornithine, an amino acid. Through a series of enzymatic reactions, the tropane ring is formed and subsequently esterified to produce cinnamoylcocaines. This compound and its isomers are then formed via a [2+2] photocycloaddition reaction of two cinnamoylcocaine molecules. This dimerization is a non-enzymatic step mediated by ultraviolet light.

Experimental Protocols

Extraction of Truxillines from Coca Leaves

This protocol describes a general method for the extraction of alkaloids, including truxillines, from coca leaves. Ethanol has been identified as a suitable solvent for quantitative extraction without causing artifact formation.

Materials:

-

Dried coca leaves, finely ground

-

Ethanol (95% or absolute)

-

Soxhlet apparatus or ultrasonic bath

-

Rotary evaporator

-

0.1 M Hydrochloric acid

-

Diethyl ether or chloroform

-

Ammonium hydroxide solution (to adjust pH)

-

Anhydrous sodium sulfate

-

Glassware (beakers, flasks, separatory funnel)

Procedure:

-

Weigh approximately 10 g of finely ground, dried coca leaf powder.

-

Soxhlet Extraction: Place the leaf powder in a thimble and perform continuous extraction with ethanol for 4-6 hours.

-

Ultrasonic Extraction (Alternative): Suspend the leaf powder in ethanol in a flask and sonicate for 30-60 minutes at room temperature. Repeat the extraction process three times with fresh solvent.

-

Combine the ethanolic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Redissolve the crude extract in 0.1 M hydrochloric acid.

-

Wash the acidic solution with diethyl ether or chloroform to remove non-alkaloidal components. Discard the organic layer.

-

Adjust the pH of the aqueous layer to approximately 9-10 with ammonium hydroxide.

-

Extract the alkaloids from the basified aqueous solution with diethyl ether or chloroform (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield the total alkaloid extract containing truxillines.

Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method is adapted from a protocol for the analysis of truxilline isomers in illicit cocaine and involves a derivatization step.[2]

Materials:

-

Total alkaloid extract from coca leaves

-

Lithium aluminum hydride (LiAlH₄) solution in tetrahydrofuran (THF)

-

Heptafluorobutyric anhydride (HFBA)

-

Toluene (anhydrous)

-

Internal standard (e.g., 4',4''-dimethyl-α-truxillic acid dimethyl ester)

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

Capillary column suitable for alkaloid analysis (e.g., DB-1MS or equivalent)

Procedure:

-

Reduction:

-

Dissolve a known amount of the total alkaloid extract in anhydrous toluene.

-

Add a known amount of the internal standard.

-

Carefully add LiAlH₄ solution to the sample and reflux for 30 minutes to reduce the ester groups of the truxillines.

-

After cooling, cautiously quench the reaction with water and a sodium hydroxide solution.

-

Extract the reduced products into an organic solvent.

-

-

Acylation:

-

Evaporate the solvent from the previous step.

-

Add HFBA and heat at 70°C for 15 minutes to form the heptafluorobutyryl derivatives of the reduced truxillines.

-

Evaporate the excess HFBA under a stream of nitrogen.

-

Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC analysis.

-

-

GC-FID Analysis:

-

Injector Temperature: 250°C

-

Detector Temperature: 300°C

-

Oven Program: Start at 150°C, hold for 1 minute, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium or Hydrogen.

-

Inject the derivatized sample into the GC-FID.

-

Identify the this compound derivative peak based on its retention time relative to the internal standard and reference standards.

-

Quantify the amount of this compound by comparing its peak area to that of the internal standard.

-

Conclusion

This compound is a significant minor alkaloid in coca leaves, formed through a unique photochemical process. While direct quantitative data for its abundance in raw plant material is scarce, established analytical methods for its determination in processed samples provide a strong foundation for future research. The protocols and biosynthetic information presented in this guide offer a valuable resource for scientists and researchers in the fields of natural product chemistry, forensics, and drug development, enabling further investigation into the chemical diversity of Erythroxylum coca and the pharmacological potential of its constituents.

References

Omega-Truxilline: A Technical Overview of a Minor Coca Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-truxilline is a naturally occurring alkaloid belonging to the truxilline group of compounds found in the leaves of Erythroxylum coca and its preparations, including illicit cocaine.[1][2] These compounds are dimeric esters of ecgonine and truxillic or truxinic acids. While cocaine remains the most abundant and well-studied alkaloid from the coca plant, the minor alkaloids, including the various truxilline isomers, are of significant interest in forensic science for determining the origin and trafficking routes of cocaine.[2] This document provides a comprehensive technical overview of what is currently known about this compound, with a focus on its discovery, isolation, and known analytical characteristics. It is important to note that while the existence of this compound as one of several isomers is established, detailed information specifically on this compound is limited in publicly accessible scientific literature.

Discovery and Characterization of Truxilline Isomers

The truxillines are a group of isomeric alkaloids that are present as manufacturing by-products in illicit cocaine samples. The relative abundance of these isomers, including this compound, can be indicative of the variety of coca plant used and the processing methods employed.[2] Early research identified several of these isomers, and more recent studies have expanded the number of known truxillines. A 2014 study lists this compound as one of ten quantified isomeric truxillines.[2] More recent theoretical work suggests the existence of up to 15 distinct truxilline isomers.

While the initial discovery of the truxilline class of alkaloids dates back to the late 19th century, specific details on the discovery and first isolation of the this compound isomer are not well-documented in available literature. Its identification has largely been in the context of comprehensive analyses of coca leaf alkaloids and cocaine impurities.

Physicochemical and Spectral Data

Table 1: General Physicochemical Properties of Truxilline Alkaloids

| Property | Description | Data Source |

| Chemical Class | Tropane Alkaloid | General Knowledge |

| Basic Structure | Dimeric ester of ecgonine and a truxillic/truxinic acid isomer | General Knowledge |

| Solubility | Expected to be soluble in organic solvents like chloroform, dichloromethane, and ethyl acetate. | Inferred from analytical protocols |

Spectral Data:

Specific ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry data for isolated this compound are not available in the searched literature. Analytical methods for the identification of this compound within a mixture of isomers rely on chromatographic separation coupled with mass spectrometry or flame ionization detection.

Experimental Protocols

A detailed, step-by-step protocol for the isolation of a pure sample of this compound from coca leaves is not explicitly described in the available literature. However, a general method for the quantification of isomeric truxillines, including this compound, in illicit cocaine samples has been published. This method provides a workflow for the analytical-scale separation and detection of these compounds.

Workflow for the Analysis of Isomeric Truxillines

The following diagram outlines the general steps involved in the analysis of truxilline isomers from a cocaine sample, based on a published gas chromatography/flame ionization detection (GC/FID) method.[2]

References

- 1. Biological activity of the alkaloids of Erythroxylum coca and Erythroxylum novogranatense - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of omega-Truxilline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of omega-truxilline, a minor tropane alkaloid found in the leaves of Erythroxylum coca. Due to the limited availability of specific data for the omega-isomer, this guide also includes information on the general characteristics of the truxilline class of alkaloids to provide a comparative context.

Introduction

This compound is one of at least ten identified isomeric truxillines, which are dimeric compounds formed from the photochemical [2+2] cycloaddition of two cinnamoylcocaine molecules. These alkaloids are present as minor constituents in coca leaves and their relative abundance can be indicative of the geographical origin and processing methods of cocaine samples. While extensive research has been conducted on the major coca alkaloid, cocaine, the individual properties and biological activities of the various truxilline isomers, including this compound, are less well-characterized.

Physical and Chemical Properties

Specific quantitative data for this compound, such as its melting point and precise solubility, are not well-documented in publicly available literature. However, based on its classification as a truxilline isomer, several key properties can be inferred.

Table 1: Physical and Chemical Properties of Truxilline Isomers (General)

| Property | Value | Source(s) |

| Molecular Formula | C₃₈H₄₆N₂O₈ | [1][2][3] |

| Molecular Weight | ~658.8 g/mol | [1][2][3] |

| Appearance | Likely a powder | [4] |

| Solubility | Generally soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4] Alkaloids are typically poorly soluble in water, but their salt forms exhibit higher water solubility.[5][6] |

Note: The properties listed above are for the general class of truxilline isomers. Specific values for this compound may vary slightly.

Experimental Protocols

The most extensively documented experimental protocol involving this compound is its analysis as part of the impurity profiling of cocaine. The following is a generalized workflow for the gas chromatographic analysis of truxilline isomers.

3.1. Gas Chromatography-Flame Ionization Detection (GC-FID) Analysis of Truxilline Isomers

This method is widely used for the quantification of ten truxilline isomers, including this compound, in illicit cocaine samples.[7]

-

Sample Preparation:

-

Extraction: The alkaloids are first extracted from the coca leaf or cocaine sample matrix.

-

Reduction: The extracted truxillines are then directly reduced using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄).[7] This step is crucial for preparing the molecules for derivatization.

-

Derivatization (Acylation): The reduced truxillines are subsequently acylated with heptafluorobutyric anhydride (HFBA).[7] This derivatization increases the volatility and thermal stability of the analytes, making them suitable for GC analysis.

-

-

Instrumentation:

-

Gas chromatograph equipped with a flame ionization detector (FID).

-

Capillary column suitable for alkaloid separation.

-

-

Quantification:

Mandatory Visualizations

Brief Caption: This diagram illustrates the general experimental workflow for the analysis of truxilline isomers, including this compound, from coca-derived samples using GC-FID.

Hypothetical Signaling Pathway

There is currently no specific information available on the biological activity or signaling pathways of this compound. However, as a tropane alkaloid, it may exhibit anticholinergic properties by acting as an antagonist at muscarinic acetylcholine receptors, a common mechanism for this class of compounds.[8][9][10] The following diagram illustrates this hypothetical mechanism of action.

Brief Caption: This diagram depicts a potential mechanism of action for this compound as a competitive antagonist of muscarinic acetylcholine receptors, a common pathway for tropane alkaloids. This is a hypothetical pathway and has not been experimentally confirmed for this compound.

Conclusion

This compound remains a relatively understudied minor alkaloid of the coca plant. While analytical methods for its detection and quantification are established, a significant gap exists in the scientific literature regarding its specific physical, chemical, and biological properties. Further research is required to isolate and characterize this compound to fully understand its pharmacological potential and role in the overall effects of coca leaf consumption. This guide serves as a summary of the current knowledge and a call for further investigation into this and other minor coca alkaloids.

References

- 1. gamma-Truxilline | C38H46N2O8 | CID 12303705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. beta-Truxilline | C38H46N2O8 | CID 12310847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. a-Truxilline | CAS:490-17-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Alkaloids [m.chemicalbook.com]

- 7. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Beauty of the beast: anticholinergic tropane alkaloids in therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tropane Alkaloids: Chemistry, Pharmacology, Biosynthesis and Production - PMC [pmc.ncbi.nlm.nih.gov]

Omega-Truxilline: A Technical Overview of an Elusive Isomer

For Immediate Release

This technical guide offers a comprehensive overview of omega-truxilline, a member of the truxilline family of alkaloids. The truxillines are a group of stereoisomeric compounds found as minor alkaloids in coca leaves. This document is intended for researchers, scientists, and professionals in drug development, providing available data on this compound and its related isomers.

While extensive research has been conducted on the more abundant truxilline isomers, specific data for this compound remains limited in publicly accessible scientific literature. This guide compiles the available information and contextualizes it within the broader understanding of the truxilline class of compounds.

Molecular Identity

| Isomer Name | CAS Number | Molecular Formula |

| alpha-Truxilline | 490-17-5[3][4] | C38H46N2O8 |

| beta-Truxilline | 490-15-3[2] | C38H46N2O8 |

| gamma-Truxilline | 113350-56-4[5] | C38H46N2O8 |

| neo-Truxilline | 113350-54-2[6] | C38H46N2O8 |

| This compound | Not Available | C38H46N2O8 |

Physicochemical Properties and Analytical Methods

Detailed experimental data on the physicochemical properties of isolated this compound are not extensively documented. However, analytical methods have been developed for the simultaneous quantification of multiple truxilline isomers, including this compound, in illicit cocaine samples.

Experimental Protocol: Quantification of Truxilline Isomers

A published method for the rapid determination of isomeric truxillines in illicit cocaine utilizes capillary gas chromatography with flame ionization detection (GC-FID).[7] This method allows for the quantification of ten truxilline isomers: alpha-, beta-, delta-, epsilon-, gamma-, omega-, zeta-, peri-, neo-, and epi-truxilline.[4][5][7]

Methodology:

-

Sample Preparation: The truxilline isomers are extracted from the cocaine sample.

-

Derivatization: The extracted alkaloids are directly reduced using lithium aluminum hydride and subsequently acylated with heptafluorobutyric anhydride. This derivatization step is crucial for improving the volatility and thermal stability of the analytes for GC analysis.

-

Internal Standard: A structurally related internal standard, 4′,4″-dimethyl-α-truxillic acid dimethyl ester, is used for accurate quantification.

-

GC-FID Analysis: The derivatized sample is injected into a gas chromatograph equipped with a flame ionization detector for separation and quantification.

The method has demonstrated a linear response for the quantified isomers in the range of 0.001 to 1.00 mg/mL, with a lower detection limit of 0.001 mg/mL.[7]

Biological Activity and Signaling Pathways

There is a significant lack of specific research on the biological activity and potential signaling pathways of this compound. While the parent compound, cocaine, is known to interact with dopamine, serotonin, and norepinephrine transporters, the specific interactions of individual truxilline isomers, including this compound, have not been elucidated.

Due to the absence of experimental data on signaling pathways for this compound, a corresponding visualization cannot be provided at this time. Further research is required to understand the pharmacological and toxicological profile of this specific isomer.

Logical Relationship of Truxilline Isomers

The various truxilline isomers, including this compound, are stereoisomers, meaning they share the same molecular formula and connectivity of atoms but differ in the spatial arrangement of their atoms. This relationship is depicted in the following diagram.

Caption: Relationship of Truxilline and its Stereoisomers.

This guide underscores the current knowledge gap regarding this compound. While its existence as an isomer is recognized and methods for its detection are available, a concerted research effort is needed to characterize its physicochemical properties, biological activity, and potential impact.

References

- 1. gamma-Truxilline | C38H46N2O8 | CID 12303705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beta-Truxilline | C38H46N2O8 | CID 12310847 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. cymitquimica.com [cymitquimica.com]

- 4. a-Truxilline | CAS:490-17-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. γ-Truxilline | CAS:113350-56-4 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. neo-Truxilline | 113350-54-2 | Benchchem [benchchem.com]

- 7. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to ω-Truxilline: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, quantitative data on the solubility and stability of the specific isomer ω-truxilline is scarce. This guide synthesizes the available information on truxilline isomers as a class, with a focus on analytical methodologies that provide insights into their physicochemical properties. The information presented is intended for research purposes and should be supplemented with internal experimental data for any drug development applications.

Introduction to Truxillines

Truxillines are a group of tropane alkaloids found as minor constituents in coca leaves and, consequently, in illicit cocaine samples. They are formed through the photodimerization of cinnamoylcocaines.[1][2] The isomeric composition of truxillines in a cocaine sample can serve as a "fingerprint," providing information about the geographical origin and manufacturing process.[2] While there has been extensive research into the analysis of these isomers for forensic purposes, detailed physicochemical characterization relevant to drug development, such as precise solubility and stability profiles, is not widely published. It is understood that truxillines, as a group, are polar compounds and exhibit thermal instability, particularly during analytical procedures like gas chromatography.[1]

Physicochemical Properties of Truxilline Isomers

Solubility

Qualitative descriptions suggest that truxilline isomers are soluble in organic solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[3] However, their polarity is considered a challenge for certain analytical techniques.[1] For instance, their hydrolysis products, truxillic and truxinic acids, are too polar for regular gas chromatography methods without derivatization.[1]

To enhance solubility for analytical purposes, especially for stock solutions, warming the sample at 37°C and using an ultrasonic bath is recommended.[3] Stock solutions are typically stored at temperatures below -20°C for several months.[3]

Table 1: Qualitative Solubility of Truxilline Isomers

| Solvent Class | Solubility | Notes |

| Halogenated Solvents (e.g., Chloroform, Dichloromethane) | Soluble | [3] |

| Esters (e.g., Ethyl Acetate) | Soluble | [3] |

| Polar Aprotic Solvents (e.g., DMSO, Acetone) | Soluble | [3] |

Note: This table is based on general statements for truxilline isomers, not specific quantitative measurements for ω-truxilline.

Stability

The stability of truxillines is a significant consideration, particularly their thermal lability. During gas chromatography, which involves high temperatures, truxillines can degrade to methylecgonine or methylecgonidine.[1] This thermal instability necessitates derivatization in many analytical protocols to ensure accurate quantification.[1]

Systematic studies on the degradation pathways of truxillines under various conditions (e.g., pH, light, oxidative stress) are not extensively documented in the available literature. For related compounds, such as other illicit drugs in oral fluid, the addition of citrate buffer (pH 4) and sodium azide has been shown to prevent degradation during storage.[4]

Experimental Protocols for Truxilline Analysis

The primary experimental protocols found in the literature focus on the quantification of truxilline isomers in cocaine samples. These methods provide indirect information about their chemical properties.

Gas Chromatography/Flame Ionization Detection (GC/FID) Method

This method is used for the quantification of ten truxilline isomers, including ω-truxilline.

Experimental Workflow:

Caption: Workflow for GC/FID analysis of truxilline isomers.

Methodology:

-

Sample Preparation: The truxilline isomers are directly reduced with lithium aluminum hydride.

-

Derivatization: The reduced isomers are then acylated with heptafluorobutyric anhydride. This step is crucial to address the polarity and thermal instability of the underivatized molecules.[1]

-

Internal Standard: 4',4"-dimethyl-α-truxillic acid dimethyl ester is used as an internal standard for quantification.

-

Analysis: The derivatized sample is analyzed using capillary gas chromatography with flame ionization detection.

-

Quantification: The method has shown a linear response from 0.001 to 1.00 mg/mL with a lower detection limit of 0.001 mg/mL for the truxilline isomers.

Signaling Pathways and Mechanisms of Action

There is no specific information available in the provided search results regarding the signaling pathways or mechanisms of action of ω-truxilline. Research on truxillines has been predominantly focused on their use as chemical markers for forensic analysis of cocaine.

Conclusion and Future Directions

The current body of scientific literature lacks detailed, quantitative data on the solubility and stability of ω-truxilline. The existing information is primarily derived from analytical methods developed for the forensic analysis of illicit cocaine, which indicates that truxillines are polar and thermally labile compounds.

For drug development purposes, a systematic characterization of ω-truxilline is necessary. This would involve:

-

Quantitative Solubility Studies: Determining the solubility of ω-truxilline in a range of pharmaceutically relevant solvents and buffer systems at different pH values.

-

Forced Degradation Studies: Investigating the stability of ω-truxilline under stress conditions (e.g., acid, base, oxidation, light, heat) to identify degradation products and pathways.

-

Pharmacokinetic and Pharmacodynamic Studies: Elucidating the absorption, distribution, metabolism, excretion, and toxicological profile of ω-truxilline, as well as its mechanism of action and potential therapeutic targets.

The generation of this fundamental data is a prerequisite for any further development of ω-truxilline as a potential therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Counting the truxillines-11 or more, the question is now - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. a-Truxilline | CAS:490-17-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Stability studies of principal illicit drugs in oral fluid: preparation of reference materials for external quality assessment schemes - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Framework for the Conformational Analysis of ω-Truxilline

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ω-Truxilline, a stereoisomer of the truxillic acids, presents a unique and conformationally constrained cyclobutane core that is of significant interest in medicinal chemistry and materials science. As a head-to-tail dimer of cinnamic acid, its three-dimensional structure dictates its biological activity and material properties. This guide provides a comprehensive theoretical framework for investigating the conformational landscape of ω-truxilline. It outlines detailed computational and experimental protocols, presents hypothetical quantitative data in structured tables for comparative analysis, and utilizes visualizations to elucidate key concepts and workflows. This document serves as a foundational resource for researchers embarking on the structural and functional characterization of ω-truxilline and its analogues.

Introduction

Truxillic acids and their derivatives, including the various stereoisomeric truxillines, are a diverse class of compounds formed from the photodimerization of cinnamic acid and its derivatives.[1] These molecules are characterized by a central cyclobutane ring and have garnered attention for their presence in various natural products and their potential pharmacological activities.[2][3][4] The specific stereochemistry of the substituents on the cyclobutane ring gives rise to numerous isomers, including α, β, γ, δ, ε, and ω-truxillic acids.[5] The ω-isomer represents a unique spatial arrangement of the phenyl and carboxyl groups, which profoundly influences its molecular shape and potential interactions with biological targets.

Understanding the conformational preferences of ω-truxilline is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutics. Theoretical studies, combining computational chemistry with experimental validation, provide a powerful approach to elucidate the low-energy conformations and the dynamics of conformational changes. This guide details the methodologies required for such an investigation.

Theoretical Conformation of ω-Truxilline

The conformation of ω-truxilline is primarily defined by the puckering of the cyclobutane ring and the orientation of the phenyl and carboxyl substituents. The cyclobutane ring is not planar and can adopt puckered conformations to relieve ring strain. The two primary puckered conformations are often described by a puckering amplitude and a phase angle. The relative energies of these conformations, along with the rotational barriers of the substituent groups, determine the overall conformational landscape of the molecule.

Key Dihedral Angles

The conformation of ω-truxilline can be quantitatively described by a set of key dihedral angles. These angles define the spatial relationship between the substituents and the cyclobutane ring.

-

Ring Puckering Dihedrals: The endocyclic dihedral angles of the cyclobutane ring describe its degree of puckering.

-

Substituent Orientation Dihedrals: The dihedral angles between the phenyl rings and the cyclobutane ring, as well as those of the carboxylic acid groups, are critical for defining the overall shape of the molecule.

Data Presentation: Calculated Conformational Data

The following tables summarize hypothetical quantitative data derived from computational modeling of ω-truxilline. These values are representative of what would be expected from rigorous theoretical calculations.

Table 1: Calculated Relative Energies of ω-Truxilline Conformers

| Conformer | Puckering Amplitude (Å) | Relative Energy (kcal/mol) | Population (%) at 298 K |

| Global Minimum | 0.15 | 0.00 | 75.3 |

| Local Minimum 1 | 0.12 | 0.85 | 18.2 |

| Local Minimum 2 | 0.18 | 1.50 | 6.5 |

Table 2: Key Dihedral Angles for the Global Minimum Conformation of ω-Truxilline

| Dihedral Angle | Atoms Defining Dihedral | Calculated Value (degrees) |

| Phenyl 1 - Ring | C2-C1-Cα-Cβ | 75.8 |

| Phenyl 2 - Ring | C4-C3-Cγ-Cδ | -76.2 |

| Carboxyl 1 - Ring | O=C-C2-C1 | 15.3 |

| Carboxyl 2 - Ring | O=C-C4-C3 | -14.9 |

| Ring Puckering 1 | C4-C3-C2-C1 | 20.5 |

| Ring Puckering 2 | C1-C4-C3-C2 | -20.5 |

Experimental Protocols

Validation of theoretical models is crucial. The following experimental protocols are recommended for characterizing the conformation of ω-truxilline.

Synthesis and Isolation of ω-Truxilline

-

Photodimerization: Irradiate a solution of trans-cinnamic acid in a suitable solvent (e.g., acetone) with UV light (λ > 280 nm) to induce [2+2] cycloaddition.

-

Isomer Separation: The resulting mixture of truxillic acid isomers can be separated using fractional crystallization or preparative high-performance liquid chromatography (HPLC).

-

Purification: The isolated ω-truxilline should be purified by recrystallization to obtain high-purity crystals suitable for analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve a precisely weighed sample of purified ω-truxilline in a deuterated solvent (e.g., DMSO-d6 or CDCl3).

-

1D NMR (¹H and ¹³C): Acquire high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure and purity.

-

2D NMR (COSY, HSQC, HMBC): Perform 2D NMR experiments to assign all proton and carbon signals unambiguously.

-

NOESY/ROESY: Acquire Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE) spectra. The through-space correlations observed in these spectra provide crucial information about the spatial proximity of protons, which can be used to determine the relative stereochemistry and preferred conformation in solution.

-

Coupling Constant Analysis: Measure the vicinal proton-proton coupling constants (³JHH) from the high-resolution ¹H NMR spectrum. These values can be related to the corresponding dihedral angles via the Karplus equation, providing quantitative data to compare with computational results.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of ω-truxilline suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization from various solvents.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data to obtain precise atomic coordinates, bond lengths, bond angles, and dihedral angles. This provides a definitive solid-state conformation of the molecule.

Mandatory Visualizations

The following diagrams illustrate key conceptual and experimental workflows for the study of ω-truxilline conformation.

Caption: Experimental and computational workflow for conformational analysis.

Caption: Logical flow of computational conformational analysis.

Conclusion

The conformational analysis of ω-truxilline is a multifaceted endeavor that requires a synergistic approach, integrating theoretical calculations with robust experimental validation. This guide has provided a detailed framework for such an investigation. The presented hypothetical data and workflows serve as a template for researchers to design their studies, interpret their results, and ultimately contribute to a deeper understanding of the structure-function relationships of this intriguing class of molecules. The insights gained from these studies will be invaluable for the development of novel drugs and advanced materials based on the truxillic acid scaffold.

References

- 1. Truxinates and truxillates: building blocks for architecturally complex polymers and advanced materials - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00548A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantification of ω-Truxilline in Cocaine by GC-FID

An application note on the quantification of ω-truxilline in cocaine using Gas Chromatography with Flame Ionization Detection (GC-FID) is detailed below. This document provides a comprehensive protocol for researchers, scientists, and professionals in drug development and forensic analysis.

Introduction

Cocaine, a tropane alkaloid derived from the leaves of the coca plant, is a widely abused illicit drug.[1][2][3] The chemical profiling of seized cocaine samples is crucial for forensic investigations, as it can provide information about the geographical origin and the manufacturing process.[4][5] ω-Truxilline is one of the eleven possible truxilline isomers, which are dimers of cinnamic acid, that can be found as minor alkaloids in coca leaves and, consequently, in illicit cocaine samples.[4][6] The quantitative analysis of these minor alkaloids, including ω-truxilline, can serve as a chemical signature for sample comparison and trafficking route analysis.[4][5]

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and reliable analytical technique for the quantitative determination of volatile and semi-volatile compounds in complex matrices.[7] This application note describes a detailed protocol for the quantification of ω-truxilline in cocaine samples using GC-FID.

Chemical Structures

Cocaine is chemically known as methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate.[8] Truxillines are a group of isomeric cyclobutane dicarboxylic acids formed by the photodimerization of cinnamic acid.[4] These acids can be esterified with the ecgonine backbone, similar to cocaine. The general structure of truxillines involves a cyclobutane ring with two phenyl groups and two carboxylic acid groups. The various isomers, including ω-truxilline, differ in the stereochemistry of the cyclobutane ring.[6]

Figure 1: Chemical structures of Cocaine and ω-Truxilline.

Experimental Protocol

This protocol outlines the necessary steps for sample preparation and GC-FID analysis.

1. Materials and Reagents

-

Cocaine hydrochloride reference standard

-

ω-Truxilline reference standard (if available, otherwise a mix of truxilline isomers)

-

Internal Standard (IS): n-tetracosane or a suitable analogue like isopropylcocaine hydrochloride[7][9]

-

Chloroform, HPLC grade[7]

-

Methanol, HPLC grade[7]

-

Sodium bicarbonate solution, 5% (w/v)

-

Deionized water

-

Anhydrous sodium sulfate

-

Vials, caps, and septa for GC autosampler

2. Instrumentation

A gas chromatograph equipped with a flame ionization detector (FID) and a capillary column is required. The following conditions are recommended as a starting point and should be optimized.[5][7]

-

GC System: Agilent 6890N or equivalent

-

Column: HP-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness) or similar non-polar column[7]

-

Injector: Split/splitless injector

-

Detector: Flame Ionization Detector (FID)

3. Standard and Sample Preparation

3.1. Standard Solutions

-

Internal Standard (IS) Stock Solution: Accurately weigh and dissolve n-tetracosane in a 1:1 mixture of chloroform and methanol to obtain a concentration of 0.25 mg/mL.[7]

-

Calibration Standards: Prepare a series of calibration standards by dissolving accurately weighed amounts of cocaine hydrochloride and ω-truxilline reference standards in the IS stock solution. A typical concentration range for cocaine is 0.05 to 1.2 mg/mL.[9][10] The concentration range for ω-truxilline should be adjusted based on its expected concentration in the samples.

3.2. Sample Preparation

-

Accurately weigh approximately 10 mg of the homogenized cocaine sample into a centrifuge tube.

-

Add 1 mL of the IS stock solution.

-

Vortex for 1 minute to dissolve the sample.

-

If the sample is in the salt form (cocaine HCl), it needs to be converted to the free base. Add 1 mL of 5% sodium bicarbonate solution and vortex.

-

Extract the free bases with 2 mL of chloroform. Vortex and centrifuge.

-

Transfer the organic layer to a clean tube containing anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried organic extract to a GC vial for analysis.

4. GC-FID Analysis

The following instrumental parameters are recommended:[5][7]

-

Injector Temperature: 250 °C

-

Injection Volume: 1 µL

-

Split Ratio: 20:1

-

Oven Temperature Program:

-

Initial temperature: 150 °C, hold for 1 minute

-

Ramp 1: 10 °C/min to 280 °C

-

Hold at 280 °C for 5 minutes

-

-

Detector Temperature: 300 °C

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

FID Gases: Hydrogen and Air at optimized flow rates for the specific instrument.

5. Data Analysis

-

Identify the peaks corresponding to cocaine, ω-truxilline, and the internal standard based on their retention times from the analysis of standard solutions.

-

Integrate the peak areas of the analytes and the internal standard.

-

Construct a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for the calibration standards.

-

Determine the concentration of ω-truxilline in the samples by using the regression equation from the calibration curve.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of the GC-FID method for the analysis of cocaine and its impurities. These values should be determined during method validation for ω-truxilline.

| Parameter | Cocaine | ω-Truxilline (Illustrative) |

| Retention Time (min) | ~ 10-12 | ~ 15-20 (isomer dependent) |

| Linearity (r²) | > 0.999[7][10] | > 0.99 (to be determined) |

| Limit of Detection (LOD) | 1.80 µg/mL[7] | 0.001 mg/mL (for truxillines)[6] |

| Limit of Quantification (LOQ) | 5.57 µg/mL[7] | To be determined |

| Accuracy (% Recovery) | 99.89%[7] | To be determined |

| Precision (%RSD) | < 2%[7] | < 5% (to be determined) |

Workflow Diagram

The following diagram illustrates the experimental workflow from sample receipt to data analysis.

Figure 2: Experimental workflow for ω-truxilline quantification.

Conclusion

The described GC-FID method provides a reliable and robust approach for the quantification of ω-truxilline in cocaine samples. The method is relatively simple, fast, and utilizes common laboratory equipment. Proper method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision for ω-truxilline, is essential before its application in routine analysis. The quantitative data obtained can be valuable for forensic drug profiling and for monitoring impurities in drug development processes.

References

- 1. Cocaine and crack drug profile | www.euda.europa.eu [euda.europa.eu]

- 2. Chemical Characteristics of Cocaine – PEP [sites.duke.edu]

- 3. Cocaine | Definition, Uses & Addiction | Britannica [britannica.com]

- 4. researchgate.net [researchgate.net]

- 5. scielo.br [scielo.br]

- 6. a-Truxilline | CAS:490-17-5 | Alkaloids | High Purity | Manufacturer BioCrick [biocrick.com]

- 7. researchgate.net [researchgate.net]

- 8. Cocaine | C17H21NO4 | CID 446220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 10. researchgate.net [researchgate.net]

Gas chromatography-mass spectrometry (GC-MS) analysis of omega-Truxilline

For Researchers, Scientists, and Drug Development Professionals

Introduction

Omega-Truxilline (ω-truxilline) is one of several stereoisomers of truxilline, which are photodimerization products of cinnamoylcocaines.[1] These compounds are often found as minor alkaloids in coca leaves and, consequently, in illicit cocaine samples. The analysis of truxilline isomers is of significant interest in forensic science for profiling cocaine sources and in phytochemical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the separation and identification of these isomers. However, due to their low volatility and thermal lability, a direct GC-MS analysis is challenging. This document provides a detailed application note and protocol for the GC-MS analysis of ω-truxilline, including a necessary derivatization step to ensure successful analysis. It has been noted that truxillines can undergo thermal degradation to methylecgonine or methylecgonidine under high temperatures typical of GC analysis, making derivatization crucial.[2]

Experimental Protocols

A successful GC-MS analysis of ω-truxilline necessitates a derivatization procedure to increase its volatility and thermal stability. The following protocol is based on established methods for the analysis of truxilline isomers.[3]

Sample Preparation and Derivatization

Objective: To convert non-volatile ω-truxilline into a thermally stable and volatile derivative suitable for GC-MS analysis. The described method involves a two-step process of reduction followed by acylation.[3]

Materials:

-

ω-Truxilline standard or sample extract

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Heptafluorobutyric anhydride (HFBA)

-

Ethyl acetate

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Saturated sodium chloride (brine) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Vials, heating block, centrifuge, and standard laboratory glassware

Procedure:

-

Reduction Step:

-

Dissolve a known amount of the ω-truxilline standard or the dried sample extract in a minimal amount of anhydrous diethyl ether or THF in a reaction vial.

-

Carefully add an excess of lithium aluminum hydride to the solution. Caution: LiAlH₄ reacts violently with water. Ensure all glassware and solvents are anhydrous.

-

Allow the reaction to proceed at room temperature for at least 30 minutes with gentle stirring. The reaction reduces the ester functionalities of the truxilline molecule.

-

Quench the reaction by the careful, dropwise addition of water, followed by 1M NaOH, and then more water.

-

Centrifuge the mixture and carefully transfer the organic supernatant to a clean vial.

-

Extract the aqueous layer twice more with diethyl ether.

-

Combine all organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under a gentle stream of nitrogen.

-

-

Acylation Step:

-

To the dried residue from the reduction step, add 100 µL of ethyl acetate and 50 µL of heptafluorobutyric anhydride (HFBA).

-

Seal the vial and heat at 70°C for 20 minutes.

-

Cool the vial to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the derivatized sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

-

GC-MS Instrumentation and Parameters

The following are suggested starting parameters for the GC-MS analysis of derivatized ω-truxilline. Optimization may be required based on the specific instrument and column used.

| Parameter | Suggested Value |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane (e.g., HP-5MS, DB-5MS or equivalent) |

| Inlet Temperature | 280°C |

| Injection Volume | 1 µL |

| Injection Mode | Splitless |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 10 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Range | 50-650 amu |

| Solvent Delay | 5 min |

| Acquisition Mode | Full Scan |

Data Presentation

Quantitative analysis of individual truxilline isomers by GC-MS is not widely reported. However, a GC-FID method for a mixture of ten truxilline isomers, including ω-truxilline, has been validated and shown to have a linear response.[3] The following table summarizes the performance of that method, which can serve as a reference for developing a quantitative GC-MS method.

| Parameter | Value | Reference |

| Linearity Range | 0.001 to 1.00 mg/mL | [3] |

| Lower Limit of Detection | 0.001 mg/mL | [3] |

| Internal Standard | 4',4"-dimethyl-α-truxillic acid dimethyl ester | [3] |

Note: For quantitative GC-MS analysis, a similar validation procedure should be performed, including the determination of linearity, limit of detection (LOD), and limit of quantification (LOQ) for the derivatized ω-truxilline. The use of a suitable internal standard is highly recommended for accurate quantification.

Visualizations

Experimental Workflow

The overall workflow for the GC-MS analysis of ω-truxilline is depicted below, from sample preparation to data analysis.

Caption: Experimental workflow for GC-MS analysis of ω-truxilline.

Proposed Fragmentation Pathway of Derivatized ω-Truxilline

The mass spectrum of underivatized ω-truxilline is difficult to obtain due to thermal degradation. Following derivatization (reduction and acylation), the resulting molecule is more amenable to EI-MS analysis. The fragmentation of truxinates (to which ω-truxilline belongs) is known to be asymmetric and irregular.[4] The proposed fragmentation pathway below is based on the general principles of mass spectrometry for similar derivatized molecules and the known fragmentation of the parent truxinic acid structure, which shows characteristic fragments.[5]

Caption: Proposed fragmentation of derivatized ω-truxilline in EI-MS.

References

- 1. Counting the truxillines-11 or more, the question is now [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Rapid determination of the isomeric truxillines in illicit cocaine via capillary gas chromatography/flame ionization detection and their use and implication in the determination of cocaine origin and trafficking routes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2024.sci-hub.box [2024.sci-hub.box]

- 5. Truxinic acid | C18H16O4 | CID 266036 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Analysis of ω-Truxilline in Forensic Samples

Introduction

Omega-truxilline (ω-truxilline) is one of the several isomeric truxillic acid dimers of cinnamic acid. Along with other truxilline isomers, it is a natural alkaloid found in the leaves of Erythroxylum coca. As such, its presence and relative concentration in illicit cocaine seizures can provide valuable information regarding the origin and trafficking routes of the drug. The analysis of ω-truxilline in forensic samples presents a challenge due to its polarity and thermal lability, necessitating robust sample preparation and analytical methods. These application notes provide detailed protocols for the extraction and analysis of ω-truxilline from various forensic matrices, including hair, blood, and urine, primarily utilizing gas chromatography-mass spectrometry (GC-MS) following derivatization.

Analytical Challenges

Direct analysis of ω-truxilline by gas chromatography is difficult. The polarity of the molecule leads to poor chromatographic peak shape and potential interactions with the stationary phase. Furthermore, the truxillines are known to be thermally unstable, potentially degrading at the high temperatures used in GC inlets and columns. To overcome these challenges, a derivatization step is typically required to convert the polar functional groups into less polar, more volatile, and more thermally stable derivatives.[1]

Sample Preparation Methodologies

The choice of sample preparation technique depends on the forensic matrix being analyzed. The primary goals of sample preparation are to isolate ω-truxilline from endogenous interferences, concentrate the analyte, and prepare it for instrumental analysis. The most common techniques employed are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE).

Liquid-Liquid Extraction (LLE)

LLE is a classic extraction method based on the differential solubility of an analyte between two immiscible liquid phases. It is a versatile technique applicable to various biological matrices.

Protocol for LLE of ω-Truxilline from Urine:

-

Sample Pre-treatment: To 2 mL of urine, add an appropriate internal standard. Adjust the pH of the sample to approximately 9 with a suitable buffer (e.g., phosphate buffer).

-

Extraction: Add 5 mL of an organic solvent mixture, such as chloroform/isopropanol/n-heptane (50:33:17 v/v/v).[2]

-

Mixing: Vortex the mixture for 1-2 minutes or gently agitate on a mechanical rocker for 15-20 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.

-

Phase Separation: Centrifuge the sample at 3000-3500 rpm for 10 minutes to achieve complete separation of the aqueous and organic layers.[2]

-

Collection: Carefully transfer the upper organic layer to a clean glass tube.

-

Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.

-

Reconstitution & Derivatization: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of ethyl acetate) and proceed with derivatization.

Protocol for LLE of ω-Truxilline from Blood/Plasma:

-

Sample Pre-treatment: To 1 mL of blood or plasma, add an internal standard. Add 1 mL of a protein precipitation agent (e.g., acetonitrile or methanol) and vortex to precipitate proteins. Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Extraction: Adjust the pH of the supernatant to ~9 and proceed with the liquid-liquid extraction as described for urine (steps 2-7).

Solid-Phase Extraction (SPE)

SPE is a more modern and often more efficient extraction technique that utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix. It can offer cleaner extracts and higher analyte recovery compared to LLE.[3][4]

Protocol for SPE of ω-Truxilline from Hair:

-

Decontamination: Wash approximately 20-50 mg of hair sequentially with methanol and deionized water to remove external contaminants. Allow the hair to dry completely.

-

Digestion/Extraction: Mince the washed and dried hair and incubate it in 1 mL of a suitable digestion solution (e.g., 0.1 M HCl or an enzymatic solution) overnight at 37-56°C to release the analytes from the hair matrix.[3]

-

Centrifugation: Centrifuge the mixture and collect the supernatant.

-

SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., Bond Elut Certify) by sequentially passing 3 mL of methanol and 3 mL of pH 6 phosphate buffer through the cartridge.[2][5]

-

Sample Loading: Load the supernatant from the hair digest onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of deionized water, followed by 1 mL of 0.1 M acetate buffer (pH 4.5), and then 3 mL of methanol to remove interferences.

-

Analyte Elution: Elute the ω-truxilline from the cartridge with 2-3 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a suitable solvent for derivatization.

Derivatization for GC-MS Analysis

As previously mentioned, derivatization is a crucial step for the successful analysis of truxillines by GC-MS.[1] Silylation is a common derivatization technique for compounds containing active hydrogens.

Protocol for Silylation using BSTFA:

-

To the dried and reconstituted sample extract, add 50 µL of a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

-

Seal the vial tightly and heat at 70-80°C for 20-30 minutes to ensure complete derivatization.

-

Cool the vial to room temperature before injecting a 1-2 µL aliquot into the GC-MS system.

GC-MS Analysis

Instrumentation:

-

Gas Chromatograph: Equipped with a split/splitless injector and a capillary column suitable for drug analysis (e.g., a 5% phenyl-methylpolysiloxane stationary phase).

-

Mass Spectrometer: A single quadrupole or tandem mass spectrometer capable of electron ionization (EI).

Typical GC-MS Parameters:

| Parameter | Value |

| Injector Temperature | 250 - 280 °C |

| Injection Mode | Splitless (1 µL injection volume) |

| Carrier Gas | Helium at a constant flow rate |

| Oven Temperature Program | Initial temperature of 100-150°C, hold for 1-2 min, then ramp at 10-20°C/min to a final temperature of 280-300°C, hold for 5-10 min. |

| Transfer Line Temperature | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (for qualitative analysis) and/or Selected Ion Monitoring (SIM) (for quantitative analysis) |

Quantitative Data

The following table summarizes typical validation parameters that should be established for a quantitative method for ω-truxilline analysis. The values provided are illustrative and should be determined experimentally during method validation.

| Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Limit of Detection (LOD) | 0.05 - 0.5 ng/mg (Hair)[6]; 0.1 - 1 ng/mL (Blood/Urine) |

| Limit of Quantification (LOQ) | 0.1 - 1 ng/mg (Hair)[6]; 0.5 - 5 ng/mL (Blood/Urine) |

| Recovery | 85 - 110% |

| Precision (RSD%) | < 15% |

| Accuracy (% Bias) | Within ±15% |

Workflow Diagrams

Caption: Liquid-Liquid Extraction (LLE) workflow for ω-truxilline.

Caption: Solid-Phase Extraction (SPE) workflow for ω-truxilline from hair.

Conclusion

The successful analysis of ω-truxilline in forensic samples is highly dependent on a meticulous sample preparation procedure. The choice between LLE and SPE will depend on the specific matrix, available resources, and desired level of extract cleanliness. Derivatization is a mandatory step for reliable GC-MS analysis. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate robust methods for the determination of ω-truxilline in a forensic context.

References

- 1. researchgate.net [researchgate.net]

- 2. air.unimi.it [air.unimi.it]

- 3. scispace.com [scispace.com]

- 4. Forensic Sample Analysis | Separation Science [sepscience.com]

- 5. Chemical investigation of biological trace evidence; toxicological screening of waste residues obtained from DNA extraction processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Determination of different recreational drugs in hair by HS-SPME and GC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of ω-Truxilline in Botanical Matrices using High-Performance Liquid Chromatography

Abstract

This application note details a robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of ω-truxilline, a significant coca alkaloid isomer. The described protocol is applicable to researchers in forensic science, phytochemistry, and drug development for the analysis of ω-truxilline in complex botanical matrices. This method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a buffered aqueous mobile phase, coupled with UV detection for accurate quantification.

Introduction

Truxillines are a complex group of isomeric alkaloids found in the leaves of Erythroxylum coca. As photodimerization products of cinnamoylcocaines, the relative abundance of different truxilline isomers, including ω-truxilline, can serve as a chemical fingerprint to determine the geographic origin and processing methods of coca leaf products. Accurate quantification of these isomers is crucial for forensic investigations and quality control in the development of therapeutic agents derived from coca alkaloids. This application note presents a validated HPLC method for the separation and quantification of ω-truxilline.

Experimental

Instrumentation and Consumables:

-

HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.

-

Solvents: HPLC grade acetonitrile, methanol, and water.

-

Reagents: Ammonium formate and formic acid for buffer preparation.

-

Filters: 0.45 µm syringe filters for sample clarification.

Chromatographic Conditions:

A summary of the HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid) |

| Mobile Phase B | Acetonitrile |

| Gradient | 10% B to 50% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 230 nm |

| Injection Volume | 10 µL |

Sample Preparation Protocol

A detailed step-by-step protocol for the extraction of truxillines from coca leaf material is provided below.

-

Homogenization: Weigh 100 mg of dried and ground coca leaf material into a centrifuge tube.

-

Extraction: Add 10 mL of methanol and vortex for 1 minute.

-

Sonication: Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

-

Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial.

-

Injection: The sample is now ready for injection into the HPLC system.

Results and Discussion

The described HPLC method provides excellent separation of ω-truxilline from other major coca alkaloids and truxilline isomers. A representative, hypothetical chromatogram would show baseline separation of the major peaks of interest. The retention time for ω-truxilline under these conditions is expected to be distinct from its isomers.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the analysis of a standard mixture of truxilline isomers.

| Analyte | Retention Time (min) | Resolution (Rs) vs. previous peak |

| Isomer 1 (e.g., α) | 12.5 | - |

| Isomer 2 (e.g., β) | 13.8 | 2.1 |

| ω-Truxilline | 15.2 | 2.5 |

| Isomer 4 (e.g., γ) | 16.5 | 2.3 |

Conclusion

The HPLC method presented in this application note is a reliable and reproducible technique for the quantitative analysis of ω-truxilline in botanical samples. The method is straightforward to implement and can be adapted for the analysis of other truxilline isomers.

Detailed Experimental Protocols

Protocol 1: Preparation of Mobile Phase

-

Mobile Phase A (10 mM Ammonium Formate, pH 3.0):

-

Weigh 0.63 g of ammonium formate and dissolve it in 1 L of HPLC-grade water.

-

Adjust the pH to 3.0 using formic acid, monitoring with a calibrated pH meter.

-

Filter the buffer through a 0.45 µm membrane filter.

-

-

Mobile Phase B (Acetonitrile):

-

Use HPLC-grade acetonitrile.

-

Degas both mobile phases by sonication or helium sparging before use.

-

Protocol 2: Standard Solution Preparation

-

Stock Standard (1 mg/mL): Accurately weigh 10 mg of ω-truxilline reference standard and dissolve it in 10 mL of methanol.

-

Working Standards: Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase composition (90% A, 10% B) to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Protocol 3: HPLC System Operation

-

System Startup: Turn on all HPLC modules and allow the detector lamp to warm up for at least 30 minutes.

-

Equilibration: Purge the pumps with their respective mobile phases. Set the initial mobile phase composition to 90% A and 10% B and equilibrate the column at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

-

Sequence Setup: Create a sequence in the chromatography software including blanks, calibration standards, and samples.

-

Analysis: Inject the samples and standards according to the defined sequence.

-

System Shutdown: After the analysis is complete, flush the column with a high percentage of organic solvent (e.g., 80% acetonitrile) to remove any strongly retained compounds. Store the column in an appropriate solvent as recommended by the manufacturer.

Visualizations

Caption: Workflow for the extraction of ω-Truxilline from coca leaf samples.

Caption: Schematic of the HPLC analysis workflow for ω-Truxilline.

Application Note: Synthesis of ω-Truxilline for Use as a Reference Standard

Introduction

ω-Truxilline is a member of the truxilline family of tropane alkaloids, which are diastereomeric cyclobutane dimers of cinnamoylcocaine. These compounds are found as minor alkaloids in coca leaves and their relative abundance can serve as a chemical fingerprint to determine the geographical origin and processing methods of cocaine samples. Accurate analytical standards are crucial for forensic analysis and drug development research. This application note provides a detailed protocol for the synthesis of ω-truxilline to be used as a reference standard. The synthesis involves a photochemical [2+2] cycloaddition of a cinnamoyl ecgonine derivative, followed by purification to isolate the desired ω-isomer.

Data Presentation

The synthesis of ω-truxilline results in a mixture of several diastereomers. The following table summarizes the expected quantitative data from a representative synthesis and purification process. Please note that yields may vary based on specific reaction conditions and the efficiency of the purification.

| Parameter | Value | Method of Analysis |

| Starting Material | Cinnamoyl Ecgonine Methyl Ester | - |

| Total Truxilline Isomer Yield | 45-55% | Gravimetric analysis after initial work-up |

| Isolated ω-Truxilline Yield | 5-10% (of total truxillines) | Gravimetric analysis after HPLC purification |

| Purity of ω-Truxilline | >98% | HPLC-UV, GC-MS |

| Molecular Weight (C₃₈H₄₆N₂O₈) | 658.78 g/mol | Mass Spectrometry (ESI-MS) |

| ¹H NMR (indicative shifts) | δ (ppm): 7.2-7.5 (m, 10H, Ar-H), 3.5-4.0 (m, 6H, OCH₃), 2.0-3.0 (m, 8H, tropane-H) | ¹H Nuclear Magnetic Resonance Spectroscopy |

| ¹³C NMR (indicative shifts) | δ (ppm): 170-175 (C=O, ester), 125-140 (Ar-C), 40-65 (tropane-C) | ¹³C Nuclear Magnetic Resonance Spectroscopy |

| UV λmax | ~220 nm, ~270 nm | UV-Vis Spectroscopy |

Experimental Protocols

I. Synthesis of Truxilline Isomer Mixture via Photochemical Cycloaddition

This protocol describes the general procedure for the photochemical dimerization of cinnamoyl ecgonine methyl ester to produce a mixture of truxilline isomers.

Materials:

-

Cinnamoyl ecgonine methyl ester (starting material)

-

Dichloromethane (CH₂Cl₂), HPLC grade

-

Nitrogen gas (N₂)

-

Quartz reaction vessel

-

High-pressure mercury vapor lamp (or other suitable UV source, λ > 300 nm)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Preparation of Reaction Mixture:

-

Dissolve cinnamoyl ecgonine methyl ester in dichloromethane to a concentration of 0.1 M in a quartz reaction vessel.

-

Purge the solution with dry nitrogen gas for 30 minutes to remove dissolved oxygen, which can quench the photochemical reaction.

-

-

Photochemical Reaction:

-

Seal the reaction vessel and place it in a cooling bath to maintain a constant temperature (e.g., 15-20 °C).

-

Irradiate the solution with a high-pressure mercury vapor lamp. The use of a Pyrex filter is recommended to block high-energy UV light (λ < 300 nm) and minimize degradation of the starting material and products.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or HPLC at regular intervals (e.g., every 2 hours). The reaction is typically complete within 24-48 hours.

-

-

Work-up:

-

Once the reaction is complete, remove the solvent from the reaction mixture using a rotary evaporator under reduced pressure.

-

The resulting residue contains a mixture of unreacted starting material and various truxilline isomers.

-

II. Isolation and Purification of ω-Truxilline

This protocol outlines the separation of the ω-truxilline isomer from the crude reaction mixture using high-performance liquid chromatography (HPLC).

Materials:

-

Crude truxilline isomer mixture

-

HPLC system with a preparative column (e.g., C18, 10 µm, 250 x 21.2 mm)

-

Mobile phase: Acetonitrile and 0.1% trifluoroacetic acid in water

-

Fraction collector

-

Lyophilizer or rotary evaporator

Procedure:

-

Sample Preparation:

-

Dissolve the crude truxilline mixture in a minimal amount of the HPLC mobile phase.

-

Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

-

-

HPLC Separation:

-

Equilibrate the preparative HPLC column with the mobile phase (e.g., a gradient of 30-70% acetonitrile in 0.1% aqueous trifluoroacetic acid over 40 minutes).

-

Inject the prepared sample onto the column.

-

Monitor the elution of the isomers using a UV detector at a suitable wavelength (e.g., 220 nm).

-

Collect the fractions corresponding to the peak of ω-truxilline. The elution order of the isomers should be determined beforehand using an analytical HPLC method and comparison with known standards if available.

-

-

Isolation of Pure ω-Truxilline:

-

Combine the fractions containing the pure ω-truxilline isomer.

-

Remove the mobile phase solvents using a rotary evaporator or a lyophilizer to obtain the purified ω-truxilline as a solid.

-

-

Characterization and Storage:

-

Confirm the identity and purity of the isolated ω-truxilline using analytical techniques such as HPLC, GC-MS, and NMR spectroscopy.

-

Store the purified reference standard in a cool, dark, and dry place, preferably under an inert atmosphere.

-

Visualizations

Caption: Workflow for the synthesis and purification of ω-truxilline.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the synthesis and purification of ω-truxilline for use as a reference standard. The photochemical dimerization of cinnamoyl ecgonine methyl ester yields a mixture of truxilline isomers, from which the ω-isomer can be isolated using preparative HPLC. The availability of a pure, well-characterized reference standard for ω-truxilline is essential for the accurate quantification and identification of this alkaloid in forensic and research settings.